3-(Benzyloxy)-4-iodo-1lambda6-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-4-iodo-1lambda6-thiolane-1,1-dione is a synthetic organic compound that features a thiolane ring substituted with benzyloxy and iodine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-iodo-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting with the preparation of the thiolane ring. The benzyloxy group is introduced through a benzyl protection reaction, followed by iodination to introduce the iodine atom. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as recrystallization and column chromatography are commonly used for purification .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-4-iodo-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine group can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution of the iodine atom can produce various substituted thiolane derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-4-iodo-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-4-iodo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyloxy-2-iodo-4-tert-octylbenzene: Similar in having a benzyloxy and iodine group but differs in the core structure.
4-Benzyloxy-3-methoxybenzaldehyde: Shares the benzyloxy group but has different functional groups and core structure.
Uniqueness
3-(Benzyloxy)-4-iodo-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring, which imparts distinct chemical properties and reactivity compared to other benzyloxy and iodine-containing compounds .
Eigenschaften
Molekularformel |
C11H13IO3S |
---|---|
Molekulargewicht |
352.19 g/mol |
IUPAC-Name |
3-iodo-4-phenylmethoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C11H13IO3S/c12-10-7-16(13,14)8-11(10)15-6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI-Schlüssel |
SRMMEXHVQGPSNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CS1(=O)=O)I)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.